molecular formula C19H16BrN3O3S B2585650 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899759-60-5

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2585650
CAS No.: 899759-60-5
M. Wt: 446.32
InChI Key: MXETUSRWRIUWSS-UHFFFAOYSA-N
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Description

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H16BrN3O3S and its molecular weight is 446.32. The purity is usually 95%.
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Biological Activity

The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20_{20}H18_{18}BrN3_{3}O2_{2}S
  • Molecular Weight : 444.35 g/mol
  • CAS Number : 900007-53-6

The compound features a bromophenyl group , a dihydropyrazinone ring , and a thioacetamide moiety , which are critical for its biological interactions. The structural complexity contributes to its potential pharmacological applications.

Structural Analysis

FeatureDescription
Bromophenyl GroupEnhances electronic properties and binding affinity
Dihydropyrazinone RingProvides structural stability and potential interaction sites
Thioacetamide MoietyMay facilitate metal ion binding, influencing biological activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group and the dihydropyrazinone ring likely modulate the activity of various enzymes or receptors, while the thioacetamide component may enhance binding to metal ions or other biomolecules, thereby influencing the compound's overall efficacy.

Inhibitory Effects on Enzymes

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in numerous physiological processes. Molecular docking studies have shown that derivatives of this compound exhibit significant binding affinities towards different isoforms of CA, suggesting its utility in treating conditions like glaucoma and cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings and modifications to the thioacetamide moiety can significantly affect potency and selectivity. For instance, compounds with different halogen substitutions on the phenyl rings have shown varying degrees of inhibitory activity against CA isoforms .

Case Study 1: Antitumor Activity

In a recent study, derivatives of this compound were evaluated for their antitumor properties. The results indicated that certain modifications led to enhanced growth inhibition in cancer cell lines while sparing normal cells. This selectivity is particularly promising for developing targeted cancer therapies .

Case Study 2: Inhibition of Carbonic Anhydrase

A series of experiments demonstrated that specific derivatives exhibited nanomolar inhibitory action against multiple CA isoforms. This finding positions these compounds as potential leads for drug development aimed at managing diseases associated with dysregulated CA activity .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-26-16-8-4-14(5-9-16)22-17(24)12-27-18-19(25)23(11-10-21-18)15-6-2-13(20)3-7-15/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXETUSRWRIUWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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